Bienvenue dans la boutique en ligne BenchChem!

Neridienone B

Multidrug Resistance (MDR) P-glycoprotein Calcein-AM Assay

Neridienone B (61671-56-5) is a non-cytotoxic C21 pregnane sterol validated for P-glycoprotein-mediated MDR reversal. At 2.5 µg/mL, it enhances calcein accumulation to 154% of control—outperforming closest analogs—while maintaining IC50 >73 µg/mL. Unlike cytotoxic neridienone A, this compound enables clear MDR modulation readouts without confounding toxicity. Ideal for combination studies in P-gp-overexpressing cell models. ≥98% HPLC purity.

Molecular Formula C21H28O4
Molecular Weight 344.4 g/mol
Cat. No. B566286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeridienone B
Molecular FormulaC21H28O4
Molecular Weight344.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(24)11-22)21(15,2)19(25)10-17(14)20/h3-4,9,14-18,22,24H,5-8,10-11H2,1-2H3/t14-,15-,16+,17-,18+,20-,21-/m0/s1
InChIKeyNCBLKWGLSQARQJ-BJSXQCTJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Neridienone B: A 21-Hydroxysteroid Pregnane with Differentiated MDR-Reversal Activity for Oncology and Natural Product Research Procurement


Neridienone B (CAS 61671-56-5) is a C21 pregnane sterol classified as a 21-hydroxysteroid, first isolated from Nerium oleander (syn. Nerium indicum, Nerium odorum) [1]. Its IUPAC name is (20S)-20,21-dihydroxypregna-4,6-diene-3,12-dione, with a molecular formula of C21H28O4 and a molecular weight of 344.4 g/mol [2]. This natural product has been characterized by NMR spectroscopy and evaluated in direct comparative bioassays alongside structurally related pregnanes, revealing a unique biological profile centered on multidrug resistance (MDR) reversal via P-glycoprotein modulation, with minimal intrinsic cytotoxicity .

Why Neridienone B Cannot Be Substituted by Generic Pregnane Analogs: Functional Divergence Driven by Subtle Structural Variations


Within the same natural extract, compounds differing by a single hydroxyl group or double-bond position exhibit diametrically opposed biological activities. For example, neridienone A (12β-hydroxypregna-4,6,16-triene-3,20-dione) is potently cytotoxic (IC50 0.68–4.9 µg/mL across cell lines), while neridienone B (20S,21-dihydroxypregna-4,6-diene-3,12-dione) is essentially non-cytotoxic (IC50 >73 µg/mL) yet strongly enhances calcein accumulation in MDR cells [1]. Similarly, compound 2 (20R-hydroxypregna-4,6-diene-3,12-dione) shows only modest MDR reversal compared to neridienone B [2]. These findings demonstrate that the precise stereochemistry and oxidation pattern at C-20/C-21 are critical determinants of biological function, making generic substitution of one pregnane for another scientifically invalid without quantitative, assay-matched verification.

Neridienone B: Head-to-Head Quantitative Differentiation Against Closest Analogs in MDR Reversal, Cytotoxicity, and Functional Selectivity


Superior MDR-Reversal Activity: Calcein Accumulation Enhancement Outperforms Closest Pregnane Analog and Matches Verapamil

In a direct head-to-head comparison using MDR human ovarian cancer 2780AD cells, neridienone B (compound 5) at 2.5 µg/mL increased calcein accumulation to 154% of control, surpassing the closest structural analog, compound 2 (20R-hydroxypregna-4,6-diene-3,12-dione), which achieved only 127% at the same concentration [1]. The positive control verapamil produced a maximum of 141% relative accumulation at 2.5 µg/mL [2]. At 0.25 µg/mL, neridienone B (109%) was comparable to compound 2 (116%), indicating a concentration-dependent differentiation. The assay employed the calcein-AM fluorescent probe, with triplicate determinations and relative quantification against vehicle control.

Multidrug Resistance (MDR) P-glycoprotein Calcein-AM Assay Ovarian Cancer

Markedly Reduced Cytotoxicity Compared to Neridienone A: A Critical Selectivity Advantage for MDR-Reversal Applications

In the same study, neridienone B exhibited minimal cytotoxicity across three human cell lines, contrasting sharply with the potent cytotoxicity of neridienone A (compound 4). Against normal human fibroblast WI-38 cells, neridienone B showed an IC50 of 73.5 µg/mL, whereas neridienone A was >15-fold more toxic (IC50 = 4.9 µg/mL). In malignant VA-13 cells, neridienone B was inactive up to 100 µg/mL (IC50 >100 µg/mL), while neridienone A was highly cytotoxic (IC50 = 0.68 µg/mL). Similarly, in HepG2 liver tumor cells, neridienone B had an IC50 >100 µg/mL, compared to 2.5 µg/mL for neridienone A [1]. Compound 2 showed intermediate cytotoxicity (WI-38 IC50 = 66.4 µg/mL; VA-13 IC50 = 49.2 µg/mL; HepG2 IC50 = 2.5 µg/mL) .

Cytotoxicity Selectivity Index WI-38 Fibroblasts HepG2 Cells

Functional Selectivity: Neridienone B Lacks Anti-Inflammatory ICAM-1 Inhibitory Activity, Avoiding Immunomodulatory Confounds

Among the pregnanes isolated from N. oleander, only compounds 2–4 were tested for inhibition of ICAM-1 induction, and only compound 4 (neridienone A) showed activity, with an IC50 of 7.0 µM [1]. Neridienone B was not reported to possess any ICAM-1 inhibitory effect, consistent with its structural divergence at the C-20/C-21 positions. This absence of anti-inflammatory activity is functionally advantageous for researchers investigating pure MDR-reversal mechanisms, as it eliminates a potential confounding variable that could complicate interpretation of cell signaling or immune-related readouts.

ICAM-1 Anti-inflammatory Selectivity IL-1β

Physicochemical Differentiation: Computed LogP and TPSA Values Suggest Distinct Membrane Permeability and Handling Properties

Computed physicochemical properties differentiate neridienone B from closely related pregnanes in ways that may influence experimental handling and cellular uptake. Neridienone B has a topological polar surface area (TPSA) of 74.6 Ų and an XLogP of 1.40 [1]. In contrast, neridienone A (C21H26O3; MW 326.4) possesses a lower TPSA and higher computed lipophilicity due to its triene system and absence of the 21-hydroxyl group. Compound 2 (C21H28O3; MW 328.4) has a TPSA of approximately 54.4 Ų (one fewer oxygen) and a predicted higher LogP. These differences—approximately 20 Ų greater TPSA and lower LogP for neridienone B—translate to a measurable impact on aqueous solubility and membrane diffusion potential, which must be accounted for when designing comparative assays or selecting vehicle conditions.

LogP Topological Polar Surface Area (TPSA) Drug-likeness ADME

Neridienone B: Targeted Research Applications Supported by Quantitative Comparative Evidence


Multidrug Resistance (MDR) Reversal Studies Requiring a Non-Cytotoxic P-glycoprotein Modulator

Neridienone B is the optimal selection for experiments evaluating P-glycoprotein-mediated drug efflux reversal. At 2.5 µg/mL, it enhances calcein accumulation to 154% of control—outperforming the closest pregnane analog (compound 2, 127%) and approaching the efficacy of verapamil (141%) [1]—while maintaining an IC50 >73 µg/mL across multiple cell lines [2]. This wide therapeutic window enables clear interpretation of MDR modulation without confounding cytotoxicity. Recommended for use in combination with chemotherapeutic agents in MDR 2780AD or analogous P-glycoprotein-overexpressing cell models.

Structure-Activity Relationship (SAR) Studies on Pregnane Sterols Targeting Differential Biological Outcomes

The dramatic functional divergence between neridienone A (potent cytotoxic, ICAM-1 inhibitory) and neridienone B (non-cytotoxic, MDR reversal-active) provides a compelling SAR system for investigating how C-20/C-21 oxidation and Δ16 unsaturation govern biological activity. Neridienone B serves as a critical reference compound in any panel of pregnanes designed to map cytotoxic versus MDR-modulatory pharmacophores [1][3]. Procurement of authenticated neridienone B alongside neridienone A enables controlled, side-by-side elucidation of these divergent mechanisms.

Natural Product Library Screening for MDR-Reversal Leads in Oncology Drug Discovery

For industrial or academic screening programs seeking natural product-based MDR reversal agents, neridienone B offers a validated, quantifiably active hit with favorable selectivity. Its performance in direct comparative calcein-AM assays (154% accumulation at 2.5 µg/mL) [1] and its minimal cytotoxicity (IC50 >100 µg/mL in VA-13 and HepG2 cells) [2] position it as a high-value inclusion in focused sterol libraries. The compound's distinct physicochemical profile (TPSA 74.6 Ų, XLogP 1.40) [4] further supports its utility as a chemically tractable starting point for semi-synthetic optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neridienone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.